molecular formula C16H17ClO5 B11156224 methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11156224
M. Wt: 324.75 g/mol
InChI Key: SWEFFABQYMNCMF-UHFFFAOYSA-N
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Description

Methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C16H17ClO5 and a molecular weight of 324.764 g/mol . This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with an appropriate alkylating agent in the presence of a base. One common method includes the use of ethyl-6-bromohexanoate and anhydrous potassium carbonate in dry dimethylformamide (DMF) as the solvent . The reaction conditions usually require heating and stirring to ensure complete conversion to the desired product.

Chemical Reactions Analysis

Methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include the use of organic solvents like ethanol or DMF, and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s chromenone structure is known for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate can be compared with other chromenone derivatives, such as:

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties and use in biochemical assays.

    4-Methylumbelliferone: Another chromenone derivative with applications in enzyme assays and as a fluorescent probe.

    Warfarin: A well-known anticoagulant drug that also contains a chromenone structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C16H17ClO5

Molecular Weight

324.75 g/mol

IUPAC Name

methyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C16H17ClO5/c1-4-5-10-9(2)11-6-12(17)14(21-8-15(18)20-3)7-13(11)22-16(10)19/h6-7H,4-5,8H2,1-3H3

InChI Key

SWEFFABQYMNCMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OC)Cl)C

Origin of Product

United States

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